molecular formula C21H22N2O9 B12688330 Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate CAS No. 83357-15-7

Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate

Cat. No.: B12688330
CAS No.: 83357-15-7
M. Wt: 446.4 g/mol
InChI Key: AQWXPRPAECFWTN-XGAGZNTDSA-N
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Description

Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a glucopyranosyl moiety and a nitrophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate typically involves multi-step organic reactions. One common method includes the acetylation of 2-amino-2-deoxy-beta-D-glucopyranose followed by its coupling with 4-hydroxyphenylmethanone. The final step involves the nitration of the phenyl ring to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted glucopyranosyl compounds.

Scientific Research Applications

Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glucopyranosyl moiety may facilitate the compound’s entry into cells, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-nitrophenyl)phenyl-: Similar in structure but lacks the glucopyranosyl moiety.

    Methanone, (4-hydroxyphenyl)phenyl-: Contains a hydroxy group instead of the nitro group.

    Methanone, (4-methoxyphenyl)phenyl-: Features a methoxy group in place of the nitro group.

Uniqueness

Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate is unique due to its combination of a glucopyranosyl moiety and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential for biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

83357-15-7

Molecular Formula

C21H22N2O9

Molecular Weight

446.4 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(4-nitrobenzoyl)phenoxy]oxan-3-yl]acetamide

InChI

InChI=1S/C21H22N2O9/c1-11(25)22-17-20(28)19(27)16(10-24)32-21(17)31-15-8-4-13(5-9-15)18(26)12-2-6-14(7-3-12)23(29)30/h2-9,16-17,19-21,24,27-28H,10H2,1H3,(H,22,25)/t16-,17-,19-,20-,21-/m1/s1

InChI Key

AQWXPRPAECFWTN-XGAGZNTDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)O

Origin of Product

United States

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